Cas no 173007-00-6 (2(5H)-Furanone,4-[2-[(1R,2S,4R,4aR,8aS)-1,2,3,4,4a,7,8,8a-octahydro-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-1-naphthalenyl]ethyl]-)

2(5H)-Furanone,4-[2-[(1R,2S,4R,4aR,8aS)-1,2,3,4,4a,7,8,8a-octahydro-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-1-naphthalenyl]ethyl]- structure
173007-00-6 structure
Product Name:2(5H)-Furanone,4-[2-[(1R,2S,4R,4aR,8aS)-1,2,3,4,4a,7,8,8a-octahydro-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-1-naphthalenyl]ethyl]-
Numero CAS:173007-00-6
MF:C20H30O4
MW:334.449806690216
CID:227800
Update Time:2024-03-01

2(5H)-Furanone,4-[2-[(1R,2S,4R,4aR,8aS)-1,2,3,4,4a,7,8,8a-octahydro-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-1-naphthalenyl]ethyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2(5H)-Furanone,4-[2-[(1R,2S,4R,4aR,8aS)-1,2,3,4,4a,7,8,8a-octahydro-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-1-naphthalenyl]ethyl]-
    • 2(5H)-Furanone,4-[2-[1,2,3,4,4a,7,8,8a-octahydro-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-1-naphthalenyl]ethyl]-,[1R-(1a,2b,4b,4aa,8aa)]-
    • Amphiacrolide G
    • 2(5H)-Furanone, 4-[2-[(1R,2S,4R,4aR,8aS)-1,2,3,4,4a,7,8,8a-octahydro-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-1-naphthalenyl]ethyl]-
    • Inchi: 1S/C20H30O4/c1-13-9-17(22)20(3)15(11-21)5-4-6-16(20)19(13,2)8-7-14-10-18(23)24-12-14/h5,10,13,16-17,21-22H,4,6-9,11-12H2,1-3H3/t13-,16-,17+,19+,20-/m0/s1
    • Chiave InChI: HIUGPCSMGAMOOS-KXWWDSEFSA-N
    • Sorrisi: O1CC(CC[C@@]2(C)[C@@]3([H])[C@](C)(C(CO)=CCC3)[C@H](O)C[C@@H]2C)=CC1=O

Proprietà calcolate

  • Massa esatta: 334.2145
  • Massa monoisotopica: 334.214
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 4
  • Complessità: 578
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 66.8A^2

Proprietà sperimentali

  • Densità: 1.116±0.06 g/cm3(Predicted)
  • Punto di fusione: 144-145 °C
  • Punto di ebollizione: 515.9±30.0 °C(Predicted)
  • PSA: 66.76
  • pka: 14.77±0.10(Predicted)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.